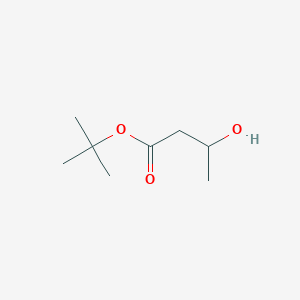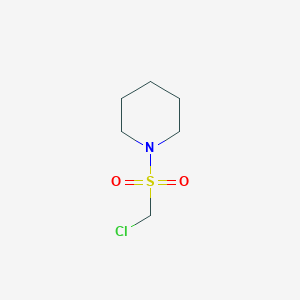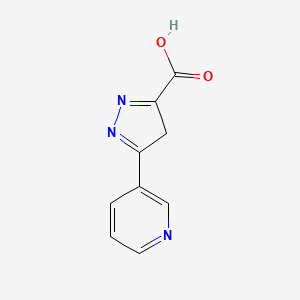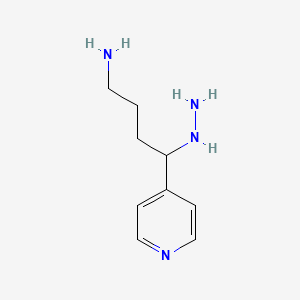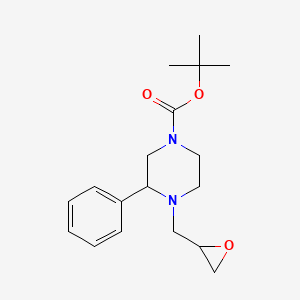
2-(羟甲基)-4-甲基-6-硝基苯酚
概述
描述
2-(Hydroxymethyl)-4-methyl-6-nitrophenol is an organic compound with a phenolic structure It features a hydroxymethyl group (-CH2OH), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
科学研究应用
2-(Hydroxymethyl)-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their pharmacological properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
安全和危害
未来方向
The future directions for research on a specific compound would depend on its potential applications. For example, if “2-(Hydroxymethyl)-4-methyl-6-nitrophenol” has potential uses in medicine, materials science, or other fields, future research might focus on optimizing its synthesis, studying its properties, or exploring its applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol typically involves the hydroxymethylation of 4-methyl-6-nitrophenol. This reaction can be carried out using formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include an aqueous or anhydrous environment to facilitate the addition of the hydroxymethyl group to the phenolic compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods for large-scale production are not extensively documented in the literature.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-4-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: 2-(Carboxymethyl)-4-methyl-6-nitrophenol.
Reduction: 2-(Hydroxymethyl)-4-methyl-6-aminophenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-4-methylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-6-nitrophenol: Lacks the hydroxymethyl group, limiting its potential for further functionalization.
2-(Hydroxymethyl)-6-nitrophenol: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-(Hydroxymethyl)-4-methyl-6-nitrophenol is unique due to the presence of both hydroxymethyl and nitro groups on the same phenolic ring.
属性
IUPAC Name |
2-(hydroxymethyl)-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKVEMUJBHBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529295 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91084-83-2 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
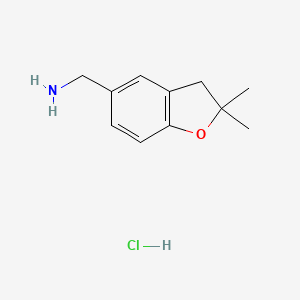
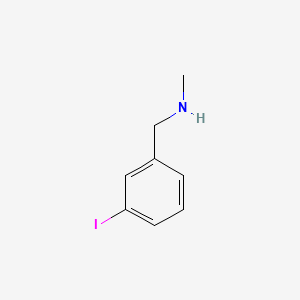

![3-[(BUTYLAMINO)METHYL]BENZONITRILE](/img/structure/B3058602.png)


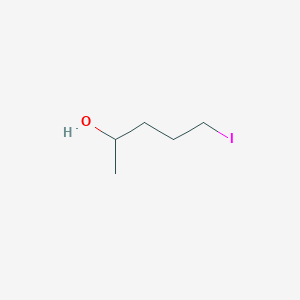
![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)
![7-nitrobenzo[d]isothiazol-3-amine](/img/structure/B3058611.png)
